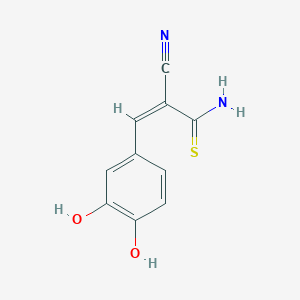
Tyrphostin AG 213
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrphostin AG 213 is a synthetic compound known for its inhibitory effects on protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . Protein tyrosine kinases play a crucial role in regulating cell proliferation, differentiation, and signaling processes. Dysregulation of these kinases is associated with various diseases, including cancer, atherosclerosis, and psoriasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin AG 213 involves the reaction of 3,4-dihydroxybenzaldehyde with 2-cyanoacetamide in the presence of a base, typically sodium ethoxide, to form the intermediate 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenamide. This intermediate is then treated with thioacetamide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tyrphostin AG 213 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and hydroxyl groups .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium ethoxide.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Major Products:
Substitution Products: Alkylated derivatives of this compound.
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Tyrphostin AG 213 has a wide range of applications in scientific research:
Wirkmechanismus
Tyrphostin AG 213 exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . It binds to the active site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Tyrphostin AG 538: Another potent inhibitor of protein tyrosine kinases, particularly effective against the Mycobacterium tuberculosis Pup proteasome system.
Tyrphostin AG 555: Known for its inhibitory effects on DNA topoisomerase I activity.
Tyrphostin AG 18: A less potent inhibitor compared to Tyrphostin AG 213 and Tyrphostin AG 555.
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting the epidermal growth factor receptor kinase. This specificity makes it a valuable tool in studying the role of this receptor in various cellular processes and diseases .
Eigenschaften
Molekularformel |
C10H8N2O2S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |
InChI-Schlüssel |
ZGHQGWOETPXKLY-CLTKARDFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=S)N)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O |
Piktogramme |
Irritant |
Synonyme |
3,4-dihydroxy-alpha-cyanothiocinnamide 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer AG 213 AG-213 AG213 alpha-cyano-3,4-dihydroxythiocinnamamide RG 50864 RG-50864 RG50864 tyrphostin 47 tyrphostin A47 tyrphostin AG-213 tyrphostin AG213 tyrphostin RG50864 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















